The compound H2N-Peg11-CH2CH2COOH is a pegylated molecule that combines polyethylene glycol (PEG) with an amino group and a carboxylic acid. This structure is significant in biochemistry and pharmaceutical applications due to its ability to enhance solubility, stability, and bioavailability of drugs. The specific configuration of this compound allows it to serve as a linker in various drug delivery systems and therapeutic applications.
The compound can be synthesized through various chemical methods, often involving the reaction of PEG derivatives with amino acids or other reactive groups. Its use in drug conjugation has been explored in patents and scientific literature, particularly in the context of antibody-drug conjugates (ADCs) and PROTAC (Proteolysis Targeting Chimeras) technologies .
H2N-Peg11-CH2CH2COOH is classified as a pegylated amino acid derivative. It falls under the category of bioconjugates, which are compounds formed by the covalent bonding of biomolecules to synthetic polymers like PEG. This classification highlights its role in enhancing pharmacokinetic properties in therapeutic applications.
The synthesis of H2N-Peg11-CH2CH2COOH typically involves several key steps:
The molecular structure of H2N-Peg11-CH2CH2COOH consists of:
H2N-Peg11-CH2CH2COOH can participate in several types of chemical reactions:
The mechanism of action for H2N-Peg11-CH2CH2COOH primarily revolves around its role as a linker in drug delivery systems:
Studies have shown that pegylated compounds exhibit reduced immunogenicity and increased half-life compared to non-pegylated counterparts, making them advantageous in therapeutic formulations .
Characterization studies indicate that pegylation significantly alters the pharmacokinetics of conjugated drugs, leading to improved therapeutic outcomes .
H2N-Peg11-CH2CH2COOH has numerous applications in scientific research and pharmaceuticals:
CAS No.: 29393-20-2
CAS No.: 95152-88-8
CAS No.: 95536-04-2
CAS No.:
CAS No.: 95152-89-9
CAS No.: